molecular formula C16H18INO2 B2355554 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide CAS No. 300347-38-0

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide

Cat. No.: B2355554
CAS No.: 300347-38-0
M. Wt: 383.229
InChI Key: PWUDCAXPBZYSRD-BXTVWIJMSA-M
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Description

2-[(E)-2-(2,4-Dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide is a pyridinium-based ionic compound featuring a conjugated ethenyl bridge linking a 1-methylpyridinium core to a 2,4-dimethoxyphenyl substituent. The compound’s structure is characterized by its E-configuration at the ethenyl double bond, which maximizes π-conjugation between the electron-rich methoxy-substituted phenyl ring and the positively charged pyridinium moiety.

Properties

IUPAC Name

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18NO2.HI/c1-17-11-5-4-6-14(17)9-7-13-8-10-15(18-2)12-16(13)19-3;/h4-12H,1-3H3;1H/q+1;/p-1/b9-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUDCAXPBZYSRD-BXTVWIJMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=C(C=C(C=C2)OC)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=C(C=C(C=C2)OC)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a Wittig reaction, where a phosphonium ylide reacts with 2,4-dimethoxybenzaldehyde to form the corresponding ethenyl compound.

    Quaternization of Pyridine: The next step involves the quaternization of 1-methylpyridine with the ethenyl intermediate. This reaction is typically carried out in the presence of an iodide source, such as methyl iodide, under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinones from oxidation, reduced derivatives from reduction, and various substituted pyridinium compounds from substitution reactions.

Scientific Research Applications

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyridinium iodide derivatives differ primarily in the substituents on the phenyl ring, which influence electronic and steric properties. Key analogs include:

Compound Name (Abbreviated) Substituent(s) on Phenyl Ring Molecular Weight (g/mol) Key Structural Features
Target compound 2,4-Dimethoxy ~423.24* Two methoxy groups at ortho/para positions; enhanced steric effects
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-... 4-Methoxy 381.21 Single para-methoxy group; planar structure
2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-... 4-Ethoxy 385.23 Larger ethoxy group; similar planarity but increased hydrophobicity
4-(4-(Dimethylamino)styryl)-1-methyl... 4-Dimethylamino ~372.25 Strong electron-donating dimethylamino group; higher hyperpolarizability
2-[(E)-2-(4-Diethylaminophenyl)ethenyl]-... 4-Diethylamino 394.30 Bulkier diethylamino group; reduced crystallinity

*Estimated based on analogs.

Key Observations :

  • Electron-Donating Effects: The 4-dimethylamino and 4-diethylamino derivatives exhibit stronger electron-donating capabilities than methoxy/ethoxy substituents, leading to greater intramolecular charge transfer (ICT) and higher theoretical NLO activity .

Crystal Structure and Packing

Crystallographic studies of related compounds reveal critical trends:

  • Space Groups : Most analogs (e.g., 4-methoxy, 4-ethoxy derivatives) crystallize in centrosymmetric space groups (e.g., triclinic P1 ), which preclude macroscopic NLO activity due to dipole cancellation . The target compound likely adopts a similar centrosymmetric arrangement.
  • Intermolecular Interactions :
    • Hydrogen Bonding : Methoxy/ethoxy groups participate in weak C–H···O/I interactions, while water molecules in hydrated forms (e.g., 4-ethoxy derivative) form O–H···I bonds .
    • π–π Stacking : Anti-parallel π–π interactions between pyridinium and phenyl rings (centroid distances ~3.6 Å) dominate packing in 4-substituted derivatives . The 2,4-dimethoxy groups may disrupt this stacking due to steric effects.

Electronic and NLO Properties

  • Hyperpolarizability (β): Theoretical calculations suggest dimethylamino derivatives have higher β values due to stronger ICT. However, centrosymmetric crystal packing negates macroscopic NLO response .
  • UV-Vis Absorption: Methoxy and amino substituents redshift absorption maxima (λmax) via extended conjugation. For example: 4-Methoxy derivative: λmax ~400 nm 4-Dimethylamino derivative: λmax ~450 nm

Biological Activity

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique pyridinium core with a substituted 2,4-dimethoxyphenyl group and an ethenyl linkage. The synthesis typically involves a multi-step process:

  • Formation of Ethenyl Intermediate : A Wittig reaction between a phosphonium ylide and 2,4-dimethoxybenzaldehyde.
  • Quaternization of Pyridine : The ethenyl intermediate is reacted with 1-methylpyridine in the presence of an iodide source under reflux conditions to yield the final product.

The biological activity of 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide is primarily attributed to its ability to intercalate into DNA, disrupting replication processes and leading to apoptosis in cancer cells. Additionally, it may inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • MCF-7 and MDA-MB-231 Cells : Studies have shown that it can inhibit the proliferation of these breast cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involves upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against several pathogens. It has been evaluated for its effectiveness against bacteria and fungi, showing promising results in inhibiting growth and viability through mechanisms that may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

StudyCell Line/PathogenFindings
Umesha et al. (2009)MCF-7, MDA-MB-231Induced apoptosis; inhibited proliferation; increased Bax/Bcl-2 ratio
BenchChem (2024)Various bacteriaDemonstrated antimicrobial activity; effective against Gram-positive and Gram-negative strains

Research Applications

The compound is not only significant for its biological activities but also serves as a valuable precursor in organic synthesis. Its applications extend to:

  • Medicinal Chemistry : Exploration as a therapeutic agent for cancer treatment.
  • Material Science : Development in organic semiconductors and photovoltaic cells due to its unique structural properties .

Comparative Analysis with Similar Compounds

Compared to other compounds with similar structures, such as 2-(3,4-Dimethoxyphenyl)ethanol and 3,4-Dimethoxyphenylacetic acid, 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide stands out due to its distinct chemical reactivity and enhanced biological activity profiles.

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